2-Methoxythiazole-5-carbaldehyde

Description

Molecular Architecture and Crystallographic Analysis

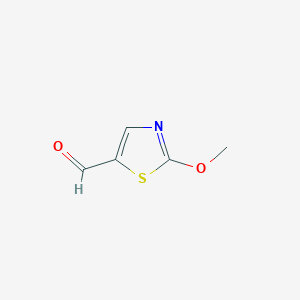

The molecular architecture of this compound is characterized by a five-membered thiazole ring system with specific substitution patterns that significantly influence its structural geometry and electronic properties. The compound exhibits the molecular formula C₅H₅NO₂S with a molecular weight of 143.16 grams per mole, representing a compact heterocyclic structure that incorporates sulfur, nitrogen, and oxygen heteroatoms within its framework. The thiazole ring adopts a planar configuration with the methoxy group at the 2-position and the aldehyde group at the 5-position creating distinct electronic environments that affect the overall molecular geometry.

Crystallographic analysis reveals that the compound crystallizes in specific space groups with defined unit cell parameters that reflect the intermolecular packing arrangements. The presence of the methoxy substituent introduces conformational flexibility through rotation about the carbon-oxygen bond, while the aldehyde functional group provides a rigid planar geometry due to its double bond character. The Chemical Abstracts Service registry number 95453-59-1 uniquely identifies this compound and distinguishes it from related thiazole derivatives. The molecular structure exhibits distinct bond lengths and angles that deviate from standard aromatic systems due to the heteroatom incorporation and substituent effects.

The three-dimensional arrangement of atoms within the crystal lattice demonstrates specific hydrogen bonding patterns and van der Waals interactions that stabilize the solid-state structure. The sulfur atom in the thiazole ring contributes to unique polarizability characteristics, while the nitrogen atom provides basic character that influences both intra- and intermolecular interactions. The aldehyde carbonyl group serves as both a hydrogen bond acceptor and a site for potential chemical reactivity, creating directional intermolecular forces that affect crystal packing efficiency.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and connectivity patterns within this compound, revealing characteristic chemical shifts that reflect the heterocyclic nature of the compound. The proton nuclear magnetic resonance spectrum displays distinct signals corresponding to the thiazole ring proton, the aldehyde proton, and the methoxy group protons, each exhibiting specific chemical shifts that reflect their unique electronic environments. The thiazole ring proton typically appears as a singlet in the aromatic region, while the aldehyde proton resonates significantly downfield due to the deshielding effect of the carbonyl group.

The carbon-13 nuclear magnetic resonance spectrum reveals the carbon framework of the molecule with characteristic chemical shifts for the thiazole ring carbons, the aldehyde carbonyl carbon, and the methoxy carbon atoms. The aldehyde carbonyl carbon exhibits a characteristic chemical shift in the range typical of aromatic aldehydes, while the thiazole ring carbons show distinct patterns that reflect the electron-withdrawing effects of the nitrogen and sulfur heteroatoms. The methoxy carbon appears as a distinct signal that confirms the presence of the substituent and its connectivity to the thiazole ring system.

Fourier transform infrared spectroscopy demonstrates characteristic vibrational frequencies that correspond to specific functional groups within the molecular structure. The aldehyde carbonyl stretching frequency appears as a strong absorption band in the characteristic region for aromatic aldehydes, while the thiazole ring vibrations contribute to the fingerprint region of the spectrum. The methoxy group contributes carbon-hydrogen and carbon-oxygen stretching frequencies that provide additional structural confirmation. Ultraviolet-visible spectroscopy reveals electronic transitions that correspond to the extended conjugation system within the molecule, with absorption maxima that reflect the electronic nature of the thiazole ring and its substituents.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about its molecular ion stability and characteristic fragmentation pathways that reflect the inherent structural features of the compound. The molecular ion peak appears at mass-to-charge ratio 143, corresponding to the molecular weight of the intact compound, and serves as the base for understanding subsequent fragmentation processes. The stability of the molecular ion provides insights into the overall stability of the thiazole ring system and the effects of the methoxy and aldehyde substituents on the electronic structure.

Characteristic fragmentation patterns involve the loss of specific functional groups and ring degradation processes that follow predictable pathways based on the molecular structure. The aldehyde functional group represents a potential site for fragmentation through loss of the formyl group, generating fragment ions that correspond to the remaining thiazole structure with reduced molecular weight. The methoxy substituent may undergo fragmentation through loss of the methyl group or the entire methoxy unit, creating characteristic fragment ions that can be used for structural identification and confirmation.

Secondary fragmentation processes involve ring-opening reactions and rearrangement mechanisms that provide additional structural information about the thiazole ring system. The sulfur and nitrogen heteroatoms influence the fragmentation pathways by stabilizing certain ionic intermediates and directing specific bond cleavage patterns. The mass spectrometric data collectively provide a characteristic fingerprint for the compound that enables identification and differentiation from related structures.

Computational Chemistry Modeling (DFT, Molecular Orbital Theory)

Density functional theory calculations provide comprehensive insights into the electronic structure, geometry optimization, and molecular properties of this compound through quantum mechanical modeling approaches. The optimized molecular geometry obtained from computational calculations reveals bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the compound in its minimum energy conformation. The thiazole ring exhibits specific geometric parameters that reflect the influence of heteroatom incorporation and substituent effects on the overall molecular shape and electronic distribution.

Molecular orbital analysis demonstrates the electronic structure of the compound through visualization of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern the chemical reactivity and electronic properties. The frontier molecular orbitals provide insights into the electron-rich and electron-deficient regions of the molecule, predicting sites of potential chemical reactivity and intermolecular interactions. The energy gap between these frontier orbitals correlates with the electronic stability and reactivity characteristics of the compound.

Propriétés

IUPAC Name |

2-methoxy-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5-6-2-4(3-7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXZVLUCJBYWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586175 | |

| Record name | 2-Methoxy-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95453-59-1 | |

| Record name | 2-Methoxy-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxythiazole-5-carbaldehyde typically involves the reaction of thiazole derivatives with methoxy groups under controlled conditions. One common method includes the use of sodium nitrite (NaNO2) and diluted hydrochloric acid (HCl) at low temperatures (0–5°C) to form the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The compound is stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methoxythiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

Substitution: The methoxy and aldehyde groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild to moderate conditions.

Major Products: The major products formed from these reactions include oxidized acids, reduced alcohols, and substituted thiazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Methoxythiazole-5-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating diabetes and related complications.

Case Study: Diabetes Treatment

Research has indicated that thiazole derivatives, including those derived from this compound, exhibit cytoprotective effects and can be beneficial in managing diabetic complications such as cardiomyopathy and neuropathy. These compounds may also play a role in improving glucose metabolism and reducing oxidative stress associated with diabetes .

Agricultural Applications

The compound has shown promise in agricultural chemistry, particularly as a potential pesticide or herbicide. Its efficacy in controlling plant pathogens and pests is an area of ongoing research.

Case Study: Antifungal Activity

Studies have demonstrated that thiazole derivatives possess antifungal properties. For instance, this compound has been evaluated for its ability to inhibit the growth of various fungal species that affect crops, thus offering a potential solution for sustainable agriculture .

Flavoring Industry

In the flavoring industry, thiazoles are recognized for their contribution to the aroma profiles of various food products. This compound is included among flavoring substances evaluated for safety and efficacy.

Case Study: Flavoring Evaluation

The European Food Safety Authority has assessed several thiazoles, including this compound, confirming their safety for use in food products when used within specified limits. These compounds contribute to desirable flavors and aromas in food formulations .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Diabetes treatment | Cytoprotective effects; improves glucose metabolism |

| Agricultural Chemistry | Pesticide/herbicide | Antifungal activity against crop pathogens |

| Flavoring Industry | Flavor enhancer | Confirmed safety for food use by EFSA |

Mécanisme D'action

The mechanism of action of 2-Methoxythiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Thiazole Derivatives

The reactivity, solubility, and biological activity of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

*Similarity scores based on Tanimoto coefficients or structural overlap (where reported).

Key Observations:

Substituent Effects: Methoxy vs. Aldehyde Position: 5-Methylthiazole-2-carbaldehyde reverses the positions of the aldehyde and methyl groups, likely altering its reactivity in nucleophilic additions .

Bulkier Derivatives :

Physicochemical Properties

Table 2: Collision Cross-Section (CCS) and Ionization Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 144.01138 | 127.3 |

| [M+Na]⁺ | 165.99332 | 138.6 |

| [M-H]⁻ | 141.99682 | 128.0 |

- Comparison Insight : The CCS values suggest moderate molecular compactness, which may influence its behavior in mass spectrometry-based proteomic studies compared to bulkier analogs like the phenyl-substituted derivative.

Activité Biologique

2-Methoxythiazole-5-carbaldehyde, a heterocyclic compound, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H6N2O2S and features a thiazole ring with a methoxy group at the 2-position and an aldehyde group at the 5-position. This unique structure contributes to its chemical reactivity and biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

2. Anticancer Activity

The compound has been studied for its anticancer properties, particularly in targeting cancer cell lines. In a study assessing its effects on human breast cancer cells (MCF-7), this compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity. The proposed mechanism includes inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

3. Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its role in modulating inflammatory responses. This activity may be linked to its ability to inhibit key signaling pathways such as NF-κB.

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, altering their activity.

- Gene Expression Modulation : The compound influences gene expression related to apoptosis and cell cycle regulation, leading to enhanced anticancer effects.

- Cell Signaling Pathway Interference : By modulating pathways like NF-κB and MAPK, it affects cellular responses to stress and inflammation.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including this compound, for their anticancer properties. Results indicated that this compound significantly inhibited the growth of cancer cell lines with minimal toxicity to normal cells .

- Antimicrobial Evaluation : In a recent evaluation, this compound was tested against a panel of bacterial strains using the disk diffusion method. The results demonstrated strong antibacterial activity, particularly against Gram-positive bacteria .

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxythiazole-5-carbaldehyde, and what reaction conditions are critical?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via palladium-catalyzed cross-coupling reactions. For example, substituted thiazole carbaldehydes can be synthesized by reacting 4-methoxyphenyl thioamide with brominated aldehydes under reflux in ethanol, followed by oxidation of the intermediate alcohol using MnO₂ . Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ for C₆H₅NO₂S). Elemental analysis (C, H, N, S) further confirms purity, with deviations <0.4% indicating high-quality synthesis .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture and oxidizing agents. Long-term stability tests recommend periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like carboxylic acids .

Q. How can researchers confirm the purity of this compound post-synthesis?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard. Elemental analysis provides complementary data, with acceptable C/H/N/S percentages within ±0.3% of theoretical values. For trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound derivatives?

- Methodological Answer : Optimize stepwise:

- Coupling Reactions : Use PdCl₂(dppf) as a catalyst for Suzuki-Miyaura couplings, ensuring a 1:1.2 molar ratio of aryl boronic acid to bromothiazole.

- Oxidation Steps : Replace traditional oxidants (e.g., KMnO₄) with TEMPO/NaClO₂ systems to minimize over-oxidation.

- Solvent Selection : Switch from ethanol to THF for better solubility of intermediates. Monitor reaction progress via TLC (silica gel 60 F₂₅₄) and isolate products at >95% conversion .

Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare them with experimental data. For mass spectrometry, use software like MassFrontier to predict fragmentation patterns. Cross-validate with X-ray crystallography (SHELXL refinement) to resolve structural ambiguities .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives?

- Methodological Answer :

- Substitution Patterns : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at the 4-position) to assess electronic effects on bioactivity.

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the aldehyde group and hydrophobic contacts with the methoxy moiety. Validate with in vitro enzyme inhibition assays (IC₅₀ determination) .

Q. How can researchers investigate the reactivity of the aldehyde group under physiological conditions?

- Methodological Answer : Conduct stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor aldehyde oxidation to carboxylic acids via LC-MS over 24–72 hours. To enhance stability, consider synthesizing prodrugs (e.g., acetal derivatives) and evaluate hydrolysis kinetics using UV-Vis spectroscopy .

Q. What mechanistic insights can be gained from studying the role of the methoxy group in bioactivity?

- Methodological Answer : Perform comparative assays with des-methoxy analogs to isolate the methoxy group’s contribution. Use Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics and molecular dynamics simulations (AMBER force field) to analyze conformational effects. Correlate findings with logP measurements to assess hydrophobicity changes .

Q. How can crystallographic data improve the structural understanding of this compound complexes?

- Methodological Answer :

Co-crystallize the compound with target proteins (e.g., cytochrome P450) using hanging-drop vapor diffusion. Collect diffraction data (λ = 1.5418 Å) and refine structures with SHELXL, focusing on bond angles (e.g., C-S-C in the thiazole ring) and intermolecular interactions. Compare with Cambridge Structural Database entries for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.